1,3-Oxathiole

Medicinal chemistry Cytotoxicity Sulfur oxidation

1,3-Oxathiole (CAS 12542-77-7) is a five-membered unsaturated heterocyclic scaffold containing one oxygen and one sulfur atom with a C=C double bond in the ring, represented by the molecular formula C3H4OS (MW: 88.13 g/mol). As the parent compound of the 1,3-oxathiole class, it exhibits a boiling point of 150.7°C at 760 mmHg, a density of 1.215 g/cm³, a flash point of 45°C, and a refractive index of 1.552, with a topological polar surface area (TPSA) of 34.5 Ų and XLogP3 of 0.9.

Molecular Formula C3H4OS
Molecular Weight 88.13 g/mol
CAS No. 12542-77-7
Cat. No. B12646694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Oxathiole
CAS12542-77-7
Molecular FormulaC3H4OS
Molecular Weight88.13 g/mol
Structural Identifiers
SMILESC1OC=CS1
InChIInChI=1S/C3H4OS/c1-2-5-3-4-1/h1-2H,3H2
InChIKeyOHOXMCCFSFSRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Oxathiole (CAS 12542-77-7): Physicochemical Profile and Heterocyclic Classification for Procurement


1,3-Oxathiole (CAS 12542-77-7) is a five-membered unsaturated heterocyclic scaffold containing one oxygen and one sulfur atom with a C=C double bond in the ring, represented by the molecular formula C3H4OS (MW: 88.13 g/mol) [1]. As the parent compound of the 1,3-oxathiole class, it exhibits a boiling point of 150.7°C at 760 mmHg, a density of 1.215 g/cm³, a flash point of 45°C, and a refractive index of 1.552, with a topological polar surface area (TPSA) of 34.5 Ų and XLogP3 of 0.9 [2]. The compound exists as a planar five-membered ring where the sulfur and oxygen atoms are separated by a single carbon atom, giving rise to distinct electronic and steric properties relative to all-oxygen (1,3-dioxole) or all-sulfur (1,3-dithiole) analogs [3]. The majority of oxathiole investigations have focused on 1,3-oxathiole rather than its 1,2-isomer, establishing it as the primary structural framework of interest for both synthetic methodology development and functional derivative preparation [4].

Why 1,3-Oxathiole Cannot Be Interchanged with 1,3-Dioxole or 1,3-Dithiole in Heterocyclic Chemistry


The 1,3-oxathiole scaffold cannot be generically substituted with its all-oxygen (1,3-dioxole) or all-sulfur (1,3-dithiole) analogs due to fundamental differences in heteroatom electronegativity, polarizability, and reactivity. The asymmetric O/S arrangement creates a unique electronic environment not achievable in symmetric O,O or S,S systems [1]. Critically, the sulfur atom in 1,3-oxathiole provides a tunable oxidation handle: S-oxidation to sulfoxide or sulfone states dramatically modulates biological activity in a manner unavailable to 1,3-dioxole analogs, which lack sulfur entirely [2]. Furthermore, the S-oxidized state of oxathiole-fused chalcones has been shown to either increase or diminish cytotoxic activity depending on the relative position of the sulfur atom, a functional dimension completely absent from 1,3-dioxole-based compounds [3]. The physical and chemical properties, reactivity, synthesis, and applications of 1,3-dioxoles and 1,3-oxathioles have been reviewed comprehensively as distinct classes, underscoring that they are not interchangeable scaffolds in synthetic planning or procurement [4].

1,3-Oxathiole (12542-77-7): Quantified Differentiation Evidence for Scientific Selection


S-Oxidation State Tuning: Cytotoxic Activity Modulation Not Achievable with 1,3-Dioxole Analogs

1,3-Oxathiole possesses an oxidizable sulfur atom that enables access to sulfoxide and sulfone oxidation states, a functional dimension completely unavailable to 1,3-dioxole analogs (which contain only oxygen). In oxathiole-fused chalcones, oxidation of the sulfur atom strongly influenced cytotoxic activity of the parent compounds, with activity either increased or diminished depending on the relative position of the sulfur atom in the molecule [1]. This tunable reactivity provides a structure-activity relationship (SAR) exploration axis that symmetric O,O heterocycles cannot offer, making 1,3-oxathiole a strategically distinct scaffold for medicinal chemistry programs requiring activity modulation via heteroatom oxidation.

Medicinal chemistry Cytotoxicity Sulfur oxidation Structure-activity relationship

Fungicidal Activity Profile: 2-Benzoylimino-1,3-Oxathiole Derivatives Show Broad-Spectrum In Vivo Efficacy

2-Benzoylimino-1,3-oxathiole derivatives demonstrated fungicidal activity in vivo against a panel of six major plant pathogens: rice blast (Magnaporthe grisea), rice sheath blight (Rhizoctonia solani), cucumber gray mold (Botrytis cinerea), tomato late blight (Phytophthora infestans), wheat leaf rust (Puccinia recondita), and barley powdery mildew (Erysiphe graminis) [1]. While head-to-head comparator data for non-oxathiole analogs is not provided in the same study, the demonstrated multi-pathogen in vivo efficacy establishes the 2-imino-1,3-oxathiole scaffold as a viable and biologically active framework for agrochemical fungicide development. This represents a class-level inference that 1,3-oxathiole derivatives possess intrinsic fungicidal potential distinct from other heterocyclic scaffolds lacking the O,S ring combination.

Agrochemical fungicide In vivo antifungal Plant disease control

Diverse Synthetic Accessibility: Three Distinct Routes Enable 1,3-Oxathiole Ring Construction from Accessible Precursors

1,3-Oxathiole derivatives can be synthesized via multiple mechanistically distinct routes, each offering different precursor compatibility and substitution pattern access. Route 1: Reaction of sodium 1-imidazolecarbodithioate with α-haloketones provides 1,3-oxathiole-2-thione derivatives in high yields [1]. Route 2: Carbonyl-stabilized sulfonium ylides react with elemental sulfur to afford 1,3-oxathiole derivatives in good yields using easily accessible starting materials [2]. Route 3: Aroyl dithiocarboxylates react with α-haloketones such as phenacyl bromide or bromoacetone to afford substituted 2-ylidene-1,3-oxathioles in good yields [3]. While 1,3-dioxole and 1,3-oxathiole syntheses are often reviewed together, the sulfur-specific routes (ylide + elemental sulfur; dithiocarboxylate-based) are unique to 1,3-oxathiole and unavailable for all-oxygen analogs, providing synthetic flexibility that distinguishes procurement of this scaffold.

Heterocyclic synthesis Synthetic methodology Yield optimization

Pesticidal and Herbicidal Antidote Activity: 1,3-Oxathiole Scaffold Demonstrates Dual Agricultural Utility

The 1,3-oxathiole scaffold, particularly in substituted imino-1,3-oxathiol form, has demonstrated utility in two distinct agricultural chemical applications. First, substituted imino-1,3-oxathiols have demonstrated good activity in several pesticidal areas and are useful as agricultural chemicals [1]. Second, derivatives of 2-imino-1,3-dithiole and 1,3-oxathiole have been found to reduce herbicidal injury to crop plants due to thiocarbamate and acetanilide herbicides, functioning as herbicide antidotes (safeners) [2]. This dual functionality (direct pesticidal activity plus crop protection via herbicide safening) distinguishes the 1,3-oxathiole scaffold from heterocycles that lack this breadth of demonstrated agricultural utility. The class-level inference is that the unique O,S heteroatom combination contributes to this functional versatility.

Agricultural chemicals Herbicide safener Pesticide

Nucleophilic Ring-Opening Reactivity: Distinct Fragmentation Pathway to β-Thia-γ,δ-Enones

1,3-Oxathioles undergo a characteristic carboxonium ion-mediated fragmentation reaction that yields β-thia-γ,δ-enones, a transformation pathway not shared by 1,3-dioxoles or 1,3-dithioles [1]. This unique reactivity arises from the asymmetric O,S ring composition, where the oxygen atom stabilizes the carboxonium ion intermediate while the sulfur atom directs the fragmentation outcome. The resulting β-thia-γ,δ-enone products represent a distinct chemical space accessible specifically from 1,3-oxathiole precursors. In contrast, 1,3-dioxoles and 1,3-oxathioles exhibit different reactivity profiles under nucleophilic attack conditions [2], underscoring that the mixed O,S heteroatom arrangement imparts unique fragmentation behavior relevant for synthetic planning.

Ring-opening reactions Synthetic intermediate β-Thia-enones

Procurement-Guided Application Scenarios for 1,3-Oxathiole (CAS 12542-77-7)


Medicinal Chemistry: SAR Exploration via S-Oxidation State Tuning

Users engaged in structure-activity relationship (SAR) studies for cytotoxic or biologically active compounds should consider 1,3-oxathiole when a tunable oxidation handle is required. The sulfur atom can be oxidized to sulfoxide or sulfone states, with demonstrated activity modulation in oxathiole-fused chalcone systems [1]. This oxidation-dependent activity tuning is not achievable with 1,3-dioxole analogs, making 1,3-oxathiole the scaffold of choice when oxidation-state SAR is a key optimization vector.

Agrochemical Development: Fungicide Lead Discovery and Herbicide Safener Programs

Procurement of 1,3-oxathiole is strategically justified for agrochemical research programs targeting fungicide development or herbicide safener applications. 2-Benzoylimino-1,3-oxathiole derivatives have demonstrated in vivo fungicidal activity against six major plant pathogens including rice blast, rice sheath blight, cucumber gray mold, tomato late blight, wheat leaf rust, and barley powdery mildew [2]. Additionally, 2-imino-1,3-oxathiole derivatives function as herbicide antidotes that reduce thiocarbamate and acetanilide injury to crop plants [3]. This dual functionality supports procurement for broad-spectrum agrochemical discovery platforms.

Synthetic Methodology: Building Block for β-Thia-γ,δ-Enones via Fragmentation Chemistry

For researchers requiring β-thia-γ,δ-enones as synthetic intermediates or target structures, 1,3-oxathiole provides a unique entry point via carboxonium ion-mediated fragmentation [4]. This transformation is specific to the 1,3-oxathiole scaffold and is not accessible from 1,3-dioxole or 1,3-dithiole starting materials. Procurement of the parent 1,3-oxathiole enables access to this otherwise difficult-to-access product class through a well-characterized fragmentation pathway.

Heterocyclic Core Functionalization: Flexible Synthetic Entry via Multiple Routes

Researchers requiring diverse substitution patterns on the 1,3-oxathiole ring benefit from multiple orthogonal synthetic routes. Depending on desired substitution, users can select from: (1) sodium 1-imidazolecarbodithioate with α-haloketones for 2-thione derivatives [5], (2) sulfonium ylides with elemental sulfur for general 1,3-oxathiole construction [6], or (3) aroyl dithiocarboxylates with α-haloketones for 2-ylidene derivatives [7]. This synthetic flexibility supports procurement as a versatile core scaffold for derivative libraries where multiple substitution patterns are required.

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